2-Amino-5-isopentyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one
CAS No.:
Cat. No.: VC14832942
Molecular Formula: C10H15N5O
Molecular Weight: 221.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15N5O |
|---|---|
| Molecular Weight | 221.26 g/mol |
| IUPAC Name | 2-amino-5-(3-methylbutyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
| Standard InChI | InChI=1S/C10H15N5O/c1-6(2)3-4-7-5-8(16)15-10(12-7)13-9(11)14-15/h5-6H,3-4H2,1-2H3,(H3,11,12,13,14) |
| Standard InChI Key | SNNUERXVKMESOG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCC1=CC(=O)N2C(=N1)N=C(N2)N |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Architecture
The compound’s systematic IUPAC name, 2-amino-5-isopentyl triazolo[1,5-A]pyrimidin-7(4H)-one, reflects its fused bicyclic system comprising a triazole ring condensed with a pyrimidinone moiety. The isopentyl (3-methylbutyl) substituent at position 5 distinguishes it from related derivatives like 2-amino-5-isopropyl triazolo[1,5-a]pyrimidin-7(3H)-one (PubChem CID: 591751) .
Table 1: Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆N₆O |
| Molecular Weight | 248.29 g/mol |
| SMILES | CC(C)CCC1=CC(=O)N2C(=N1)N=C(N2)N |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
Spectral and Physicochemical Properties
While experimental data for this specific compound are scarce, its analogs exhibit characteristic UV-Vis absorption maxima near 260–280 nm due to π→π* transitions in the conjugated triazolo-pyrimidine system . The isopentyl group enhances lipophilicity (calculated LogP ≈ 2.1), potentially improving membrane permeability compared to shorter-chain derivatives like the butyl-substituted analog (CB013672924) .
Synthetic Methodologies
Cyclocondensation Strategies
Triazolo-pyrimidines are typically synthesized via cyclocondensation of 5-amino-1,2,4-triazoles with β-diketones or β-ketoesters. For example:
-
Acid-Catalyzed Cyclization: Refluxing 3-isopentyl-5-amino-1,2,4-triazole with ethyl acetoacetate in acetic acid yields the target compound through intramolecular dehydration .
-
Microwave-Assisted Synthesis: Recent protocols using dimethylformamide (DMF) and microwave irradiation at 120°C for 20 minutes achieve >85% yields for analogous structures .
Key Reaction:
$$
\text{5-Amino-triazole} + \text{β-Ketoester} \xrightarrow{\text{H}^+, \Delta} \text{Triazolo-pyrimidinone}
$$
Post-Synthetic Modifications
-
N-Alkylation: Quaternary ammonium salts can be introduced at N-4 using alkyl halides to modulate solubility .
-
Acylation: Acetyl chloride derivatives enhance metabolic stability, as seen in the propyl-substituted analog ICI-63197 .
Biological Activities and Mechanisms
Cytotoxic Profiles
While direct cytotoxicity data are unavailable, the butyl-substituted analog shows IC₅₀ values of 45–97 nM against MCF-7 and HCT-116 cell lines, outperforming sorafenib . The isopentyl derivative’s enhanced lipophilicity may further improve tumor penetration.
Table 2: Comparative Cytotoxicity of Analogous Compounds
| Compound | MCF-7 IC₅₀ (nM) | HCT-116 IC₅₀ (nM) |
|---|---|---|
| Butyl-substituted analog | 45–97 | 6–99 |
| ICI-63197 (propyl) | 48–90 | 58–144 |
| Sorafenib | 144 | 176 |
Pharmacokinetic and Toxicity Considerations
ADMET Predictions
-
Absorption: High Caco-2 permeability (Predicted Papp: 12 × 10⁻⁶ cm/s) due to moderate LogP.
-
Metabolism: Susceptible to CYP3A4-mediated oxidation at the isopentyl side chain, as observed in propyl derivatives .
-
Toxicity: Ames test predictions indicate low mutagenic risk, consistent with related triazolo-pyrimidines .
Solubility Challenges
Aqueous solubility remains limited (<50 µM at pH 7.4), necessitating prodrug strategies or nanoformulations for in vivo applications .
Applications and Future Directions
Oncotherapeutic Development
The compound’s CDK2 inhibition profile aligns with emerging cancer therapies targeting cell cycle regulators. Hybrid derivatives combining triazolo-pyrimidinones with thioglycosides, as in compounds 14–15 from recent studies, show enhanced tumor selectivity .
Agricultural Chemistry
Analogous structures demonstrate herbicidal activity by inhibiting acetolactate synthase (ALS), suggesting potential agrochemical applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume